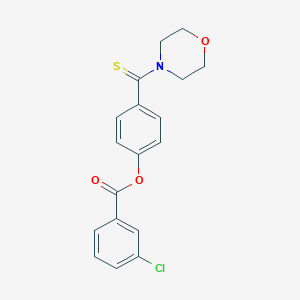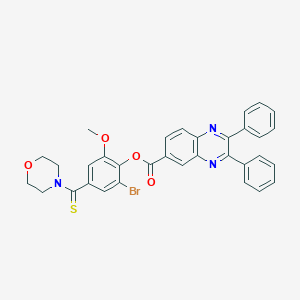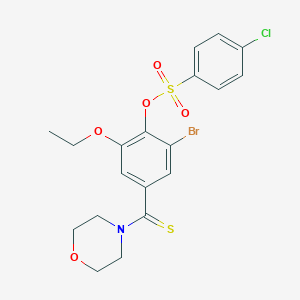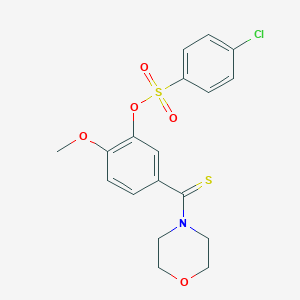![molecular formula C23H23IN2O5S B306406 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306406.png)
2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes that are essential for the survival of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has been shown to reduce tumor growth in animal models and has the potential to be used in combination with other chemotherapeutic agents to enhance their effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its ability to selectively target cancer cells and bacteria/fungi without causing significant harm to normal cells. However, a limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential use as a chemotherapeutic agent in combination with other drugs. Another direction is to explore its antibacterial and antifungal properties further and develop new antibiotics based on this compound. Additionally, research could focus on improving the synthesis method of this compound to make it more readily available for research purposes.
Métodos De Síntesis
The synthesis of 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with N-(4-methylphenyl)acetamide to yield the final product.
Aplicaciones Científicas De Investigación
2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been investigated for its antibacterial and antifungal properties, making it a possible candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C23H23IN2O5S |
|---|---|
Peso molecular |
566.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23IN2O5S/c1-13(2)31-21-17(24)9-15(10-18(21)30-4)11-19-22(28)26(23(29)32-19)12-20(27)25-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3,(H,25,27)/b19-11- |
Clave InChI |
DVILSNIURRFFHA-ODLFYWEKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC(C)C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(C)C)OC)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(C)C)OC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
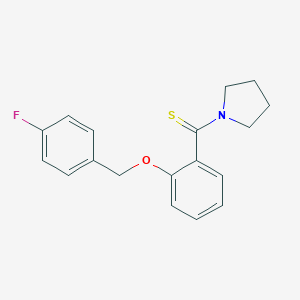
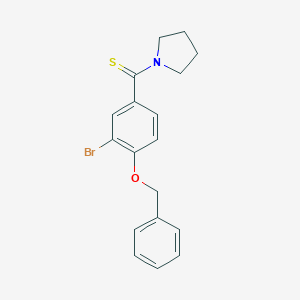
![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)


![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
